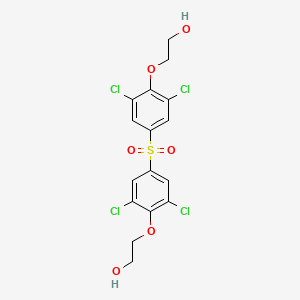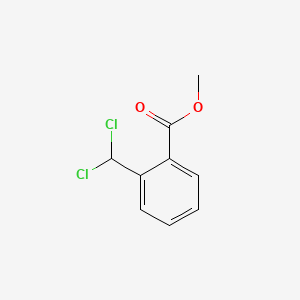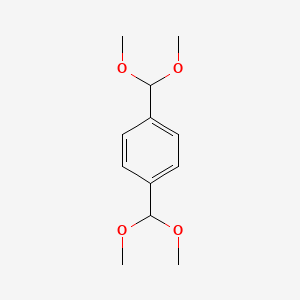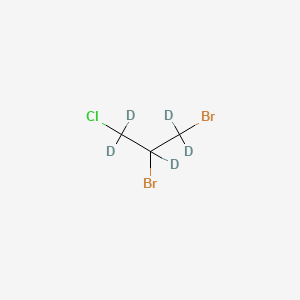
1,2-Dibromo-3-chloropropane-1,1,2,3,3-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dibromo-3-chloropropane-1,1,2,3,3-d5 is a deuterated derivative of 1,2-Dibromo-3-chloropropane, an organohalogen compound. This compound is characterized by the presence of bromine and chlorine atoms attached to a propane backbone. It is a dense, colorless liquid with a pungent odor at high concentrations. The compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields.
准备方法
1,2-Dibromo-3-chloropropane-1,1,2,3,3-d5 can be synthesized through the halogenation of deuterated propene. The reaction involves the addition of bromine and chlorine to the double bond of deuterated propene under controlled conditions. The reaction is typically carried out at room temperature with the presence of a catalyst such as copper(I) bromide or iron(II) bromide to facilitate the halogenation process . The product is then purified through distillation to obtain the desired compound.
化学反应分析
1,2-Dibromo-3-chloropropane-1,1,2,3,3-d5 undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols or other substituted derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
科学研究应用
1,2-Dibromo-3-chloropropane-1,1,2,3,3-d5 is used extensively in scientific research due to its isotopic labeling. Some applications include:
Tracer Studies: The deuterium atoms in the compound make it useful for tracer studies in metabolic pathways and reaction mechanisms.
NMR Spectroscopy: The compound is used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Environmental Studies: It is used to investigate the degradation and environmental impact of halogenated compounds.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of 1,2-Dibromo-3-chloropropane-1,1,2,3,3-d5 involves its interaction with biological molecules. The compound can alkylate DNA, leading to the formation of DNA adducts, which can interfere with DNA replication and transcription. This alkylation process is facilitated by the presence of bromine and chlorine atoms, which are highly reactive towards nucleophilic sites on DNA . The compound’s effects are primarily mediated through the formation of these adducts, which can lead to mutagenesis and cytotoxicity.
相似化合物的比较
1,2-Dibromo-3-chloropropane-1,1,2,3,3-d5 is unique due to its isotopic labeling with deuterium. Similar compounds include:
1,2-Dibromo-3-chloropropane: The non-deuterated version, which has similar chemical properties but lacks the isotopic labeling.
1,2-Dibromoethane: Another halogenated compound used in similar applications but with a different structure and reactivity.
1,3-Dibromopropane: A related compound with bromine atoms at different positions, leading to different chemical behavior.
The deuterated version’s uniqueness lies in its application in tracer studies and NMR spectroscopy, where the presence of deuterium provides distinct advantages in tracking and analyzing molecular interactions.
属性
CAS 编号 |
112805-76-2 |
|---|---|
分子式 |
C3H5Br2Cl |
分子量 |
241.36 g/mol |
IUPAC 名称 |
1,2-dibromo-3-chloro-1,1,2,3,3-pentadeuteriopropane |
InChI |
InChI=1S/C3H5Br2Cl/c4-1-3(5)2-6/h3H,1-2H2/i1D2,2D2,3D |
InChI 键 |
WBEJYOJJBDISQU-UXXIZXEISA-N |
手性 SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Br)Br)Cl |
规范 SMILES |
C(C(CBr)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


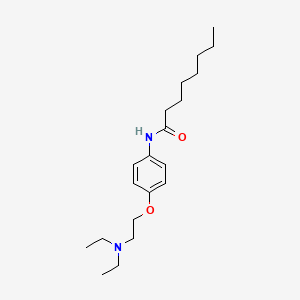
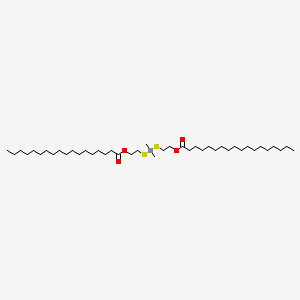
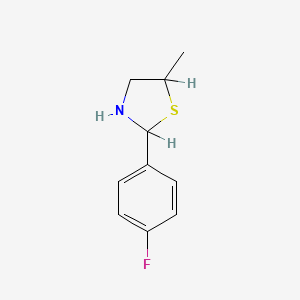
![1-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-2-methylcyclohexane](/img/structure/B15178839.png)

![dimethyl-[7-(methylamino)phenothiazin-3-ylidene]azanium;sulfate](/img/structure/B15178860.png)

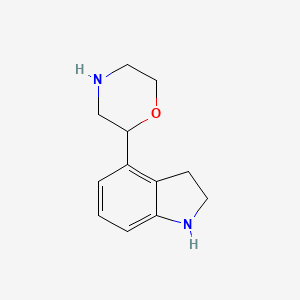
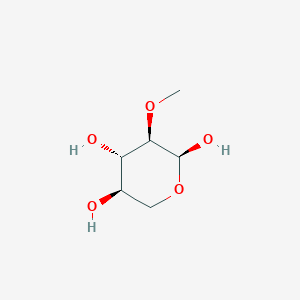
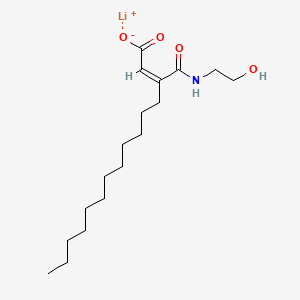
![4-[2-(4-Carboxy-2-chlorophenoxy)ethoxy]-3,5-dichlorobenzoic acid](/img/structure/B15178893.png)
